molecular formula C24H20N2O5 B2538861 3-(2-(4-methoxyphenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887889-49-8

3-(2-(4-methoxyphenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide

Cat. No. B2538861
CAS RN: 887889-49-8
M. Wt: 416.433
InChI Key: BAEGHWNFEOIIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a phenoxy group, an acetamido group, and a benzofuran group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzofuran core. The presence of the methoxy and phenoxy groups could potentially influence the electronic properties of the molecule, while the acetamido group could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the methoxy group can participate in ether cleavage reactions, while the acetamido group can participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamido group could increase its solubility in water, while the aromatic benzofuran core could increase its stability .

Scientific Research Applications

Antioxidant Activity

Phenoxy acetamide derivatives, including our compound of interest, have been investigated for their antioxidant potential. These compounds play a crucial role in neutralizing harmful free radicals, which can cause oxidative damage to cells and tissues. Researchers have explored the antioxidant capacity of our compound in vitro and in vivo, assessing its ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress .

Hydrolytic Activity Determination

In analytical chemistry, our compound has been employed as an internal standard during the determination of hydrolytic activity of pyrethroids using gas chromatography-mass spectrometry (GC-MS) . This application highlights its utility in quality control and environmental monitoring.

Antibacterial Properties

Studies have investigated the antibacterial efficacy of phenoxy acetamide derivatives. While specific data on our compound may be limited, related analogs have demonstrated promising antibacterial activity against various pathogens. Researchers have explored their potential as novel agents to combat bacterial infections .

Anticancer Potential

The selectivity of certain phenoxy acetamide derivatives against cancer cells has been evaluated. Our compound might exhibit preferential action against specific cancer types, such as glioblastoma and melanoma. In vitro assays have demonstrated its cytotoxic effects on these cancer cell lines, making it a candidate for further investigation in cancer therapy .

Chemical Stability Assessment

Computational studies have assessed the chemical stability of our compound. Calculations involving HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies provide insights into its reactivity and potential applications. Understanding its stability aids in designing derivatives with improved properties .

Industrial Applications

Beyond its biological activities, phenoxy acetamide derivatives find applications in industrial processes. Researchers explore their use as intermediates in the synthesis of other compounds or as building blocks for drug development. Our compound’s unique structure may offer advantages in terms of synthetic pathways and scalability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

Based on similar compounds, this compound could potentially be harmful if swallowed or in contact with skin . It’s always important to handle chemicals with care and use appropriate personal protective equipment .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .

properties

IUPAC Name

3-[[2-(4-methoxyphenoxy)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-29-17-11-13-18(14-12-17)30-15-21(27)26-22-19-9-5-6-10-20(19)31-23(22)24(28)25-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEGHWNFEOIIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-methoxyphenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.